molecular formula C9H19ClO3S B13642147 6-Propoxyhexane-1-sulfonyl chloride

6-Propoxyhexane-1-sulfonyl chloride

Cat. No.: B13642147
M. Wt: 242.76 g/mol
InChI Key: KVBYHMAQJSUDFC-UHFFFAOYSA-N
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Description

6-Propoxyhexane-1-sulfonyl chloride is a sulfonate ester derivative characterized by a six-carbon alkyl chain with a propoxy substituent at the sixth carbon and a sulfonyl chloride group at the first carbon. This structure confers unique physicochemical properties, such as enhanced solubility in organic solvents and balanced lipophilicity, making it valuable in organic synthesis and pharmaceutical applications. Its reactivity as a sulfonylating agent is modulated by the electron-donating propoxy group and the steric effects of the hexane backbone .

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

6-propoxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-2-7-13-8-5-3-4-6-9-14(10,11)12/h2-9H2,1H3

InChI Key

KVBYHMAQJSUDFC-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxyhexane-1-sulfonyl chloride typically involves the reaction of 6-propoxyhexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{6-Propoxyhexanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and safety. Continuous flow synthesis allows for better control over reaction parameters and can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Propoxyhexane-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Propoxyhexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional attributes of 6-propoxyhexane-1-sulfonyl chloride and its analogs:

Compound Name Structural Features Unique Attributes Reactivity/Applications
This compound Linear hexane chain, propoxy group Enhanced solubility in organic media; moderate steric hindrance Intermediate in sulfonamide synthesis
6-(Isopentyloxy)hexane-1-sulfonyl chloride Branched isopentyloxy group Increased steric bulk; reduced nucleophilic substitution rates Limited in sterically demanding reactions
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride Trifluoroethoxy substituent High lipophilicity; electron-withdrawing fluorine enhances electrophilicity Drug design (enhanced membrane permeability)
4-Propylcyclohexane-1-sulfonyl chloride Cyclohexane ring with propyl group Rigid structure; reduced solubility in polar solvents Specialty synthesis (bulky substituents)
1-Propanesulfonyl chloride Short three-carbon chain High reactivity due to minimal steric hindrance Rapid sulfonylation reactions
Benzene sulfonyl chloride Aromatic ring High stability; resonance stabilization of sulfonyl group Pharmaceuticals (e.g., sulfa drugs)

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The propoxy group in this compound donates electrons via oxygen, slightly reducing the electrophilicity of the sulfonyl chloride compared to analogs like 6-(2,2,2-trifluoroethoxy)hexane-1-sulfonyl chloride, where fluorine atoms increase electrophilicity .
  • Steric Effects : Linear chains (e.g., 6-propoxyhexane) enable better accessibility for nucleophilic attack compared to branched (e.g., 6-(sec-butoxy)hexane-1-sulfonyl chloride) or cyclic derivatives (e.g., 4-propylcyclohexane-1-sulfonyl chloride) .

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., trifluoroethoxy derivatives) exhibit higher logP values, favoring blood-brain barrier penetration in drug candidates .
  • Solubility: Longer alkoxy chains (e.g., propoxy vs. methoxy) improve solubility in non-polar solvents, while cyclic structures (e.g., cyclohexane derivatives) reduce aqueous solubility .

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